2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps, including the formation of the pyrazolopyrimidine core, followed by functionalization with various substituents. Common synthetic routes may involve:
Formation of the Pyrazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the ethyl, methoxybenzyl, and methyl groups through alkylation reactions.
Thioether Formation: Reaction of the pyrazolopyrimidine core with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Chemical Reactions Analysis
Types of Reactions
2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving pyrazolopyrimidine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazolopyrimidine derivatives have shown efficacy.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thioether-Containing Compounds: Compounds with similar thioether linkages but different core structures.
Uniqueness
2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups and the pyrazolopyrimidine core. This combination may confer unique biological activity and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-5-30-23-22(17(3)28-30)27-25(34-15-21(31)26-19-10-6-8-16(2)12-19)29(24(23)32)14-18-9-7-11-20(13-18)33-4/h6-13H,5,14-15H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTYIYPBUUQMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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